molecular formula C21H20N2O6 B2746384 ethyl 2-[(1-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-naphthyl)oxy]acetate CAS No. 866142-61-2

ethyl 2-[(1-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-naphthyl)oxy]acetate

Cat. No.: B2746384
CAS No.: 866142-61-2
M. Wt: 396.399
InChI Key: VGHBDNWSQBSFCH-UHFFFAOYSA-N
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Description

The compound is an ester, which is an organic compound made by replacing the hydrogen of an acid by an alkyl or other organic group . The specific groups present in this compound suggest it could have interesting chemical properties, but without specific studies or data, it’s hard to say more.

Scientific Research Applications

Chemical Synthesis and Structural Insights

The compound undergoes a complex reaction with dimethyl acetylenedicarboxylate in the presence of triphenylphosphine to produce dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates in good yields. A dynamic NMR study of a related compound shows a high energy barrier for rotation around the N-aryl single bond, leading to observable atropisomerism (Yavari, Aghazadeh, & Tafazzoli, 2002; Yavari, Nasiri, & Djahaniani, 2005).

Antitumor Activity

Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate exhibits distinct inhibition of the proliferation of some cancer cell lines, highlighting its potential in cancer research (Liu et al., 2018).

Antimicrobial Properties

The compound and its derivatives have been evaluated for their antimicrobial activities, with several showing promising antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).

Molecular Structure Determination

Studies have determined the crystal structure of related compounds, providing insights into their molecular configuration and potential interactions in biological systems (Makaev et al., 2006).

Synthesis Techniques and Reaction Mechanisms

Research has focused on the synthesis techniques and reaction mechanisms involving the compound, exploring the efficiency of different synthesis methods under varying conditions (Darehkordi & Ghazi, 2015).

Properties

IUPAC Name

ethyl 2-[1-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]naphthalen-2-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c1-4-28-18(24)12-29-17-10-9-13-7-5-6-8-14(13)15(17)11-16-19(25)22(2)21(27)23(3)20(16)26/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHBDNWSQBSFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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